
4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate, also known as IMB-1, is a compound that has gained interest in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate is not fully understood. However, it has been suggested that 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate may exert its anti-inflammatory and anti-cancer effects through the inhibition of various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9.
Biochemical and Physiological Effects:
4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate has been found to modulate the expression of various genes involved in inflammation and cancer, including COX-2, iNOS, MMP-9, and VEGF. It has also been shown to inhibit the activity of enzymes such as COX-2 and LOX, which are involved in the production of inflammatory mediators. In addition, 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate has been found to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as SOD and CAT.
Avantages Et Limitations Des Expériences En Laboratoire
4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate has several advantages for lab experiments, including its high purity and stability, as well as its potent anti-inflammatory and anti-cancer activities. However, its limited solubility in water and some organic solvents may pose challenges for certain experiments. In addition, further studies are needed to determine the optimal dosage and treatment duration of 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate for different applications.
Orientations Futures
Several future directions for the study of 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate can be identified. These include investigating its potential as a therapeutic agent for neurodegenerative diseases, as well as for other inflammatory and autoimmune disorders. In addition, further studies are needed to elucidate the mechanism of action of 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate and to identify its molecular targets. Finally, the development of novel derivatives of 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more potent and selective anti-inflammatory and anti-cancer agents.
Méthodes De Synthèse
4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzyl alcohol with isobutyl chloroformate to form the intermediate compound, which is then reacted with 2-hydroxy-3-methylbenzoic acid to yield 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate. The synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate has been found to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and migration of cancer cells. 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(4-propan-2-yloxycarbonylphenyl)methyl 2-hydroxy-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-12(2)24-18(21)15-9-7-14(8-10-15)11-23-19(22)16-6-4-5-13(3)17(16)20/h4-10,12,20H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVRACFPDIZTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

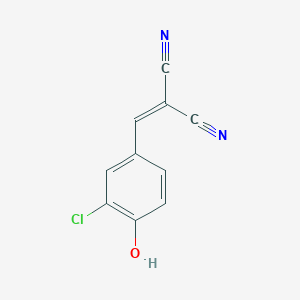
![2-chloro-4,5-difluoro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5861518.png)
![4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861523.png)
![1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B5861527.png)
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5861533.png)
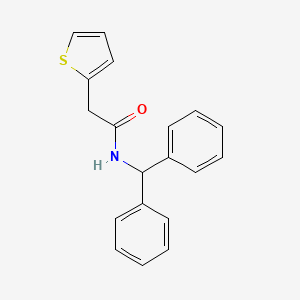
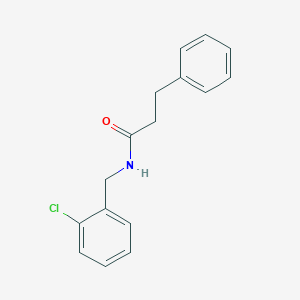
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5861573.png)

![3-allyl-5,5-dimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5861594.png)
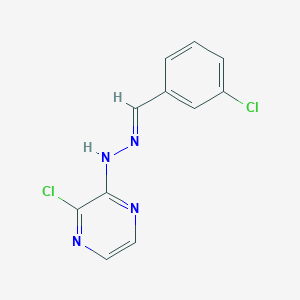
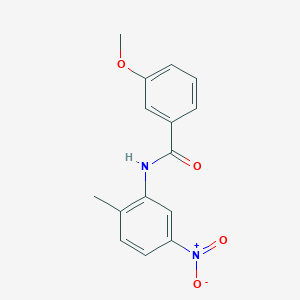
![3-amino-2-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5861612.png)
